Cas no 120737-77-1 (4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester)

4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-benzylpiperazine-1-carboxylate
- 4-Benzyl-1-Boc-2-methylpiperazine
- 1-Piperazinecarboxylicacid, 2-methyl-4-(phenylmethyl)-, 1,1-dimethylethyl ester
- 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester
- tert-butyl 2-methyl-4-benzyl-1-piperazinecarboxylate
- TERT-BUTYL-4-BENZYL-1-PIPERAZINECARBOXYLATE
- (1,1-dimethylethyl) 2-methyl-4-(phenylmethyl)-1-piperazinecarboxylate
- (RS) tert-butyl 4-benzyl-2-methyl-piperazine-1-carboxylate
- 4-Benzyl-1-tert-butoxycarbonyl-2(S)-methylpiperazine
- AB3317
- ACMC-1BWHY
- AGN-PC-003PEM
- CTK4B2008
- SureCN3664
- BUTTPARK 146\06-23
- 1-BENZYL-4-BOC-PIPERAZINE
- 4-BENZYL-1-BOC-PIPERAZINE
- 4-BENZYL-1-T-BUTOXYCARBONYLPIPERAZINE
- TERT-BUTYL 4-BENZYL-1-PIPERAZINECARBOXYLATE
- TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE
- 4-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- ZPDZNQZBTLCTDV-UHFFFAOYSA-N
- DTXSID00568014
- 4-benzyl-2-methylpiperazine-1-carboxylic acidtert-butyl ester
- 120737-77-1
- tert-butyl 4-benzyl-2-methyl-1-piperazinecarboxylate
- AB14249
- AKOS005256165
- FT-0682040
- MFCD03265484
- 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester, AldrichCPR
- AU-004/43508705
- TERT-BUTYL-4-BENZYL-2(R)-METHYL-PIPERAZINECARBOXYLATE
- CS-0324801
- VEA73777
- SCHEMBL3664002
- (1,1-dimethylethyl) 2methyl-4-(phenylmethyl)-1-piperazinecarboxylate
- FT-0773501
- 4-Benzyl-1-Boc-2-Methylpiperazine, 97%
- DA-09418
- BBL101982
- STL555779
- 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester
-
- MDL: B166510
- インチ: InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3
- InChIKey: ZPDZNQZBTLCTDV-UHFFFAOYSA-N
- ほほえんだ: CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 290.199428076g/mol
- どういたいしつりょう: 290.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 32.8Ų
じっけんとくせい
- 密度みつど: 1.059
- ゆうかいてん: 71-73 °C(lit.)
- ふってん: 371.5°Cat760mmHg
- フラッシュポイント: 178.5°C
- 屈折率: 1.527
4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B130065-100mg |
4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester |
120737-77-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33694-250mg |
4-Benzyl-1-Boc-2-methylpiperazine, 97% |
120737-77-1 | 97% | 250mg |
¥1095.00 | 2023-02-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33694-1g |
4-Benzyl-1-Boc-2-methylpiperazine, 97% |
120737-77-1 | 97% | 1g |
¥3027.00 | 2023-02-22 | |
Chemenu | CM301748-1g |
tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate |
120737-77-1 | 95% | 1g |
$690 | 2022-09-30 | |
1PlusChem | 1P0081AV-1g |
1-Piperazinecarboxylicacid, 2-methyl-4-(phenylmethyl)-, 1,1-dimethylethyl ester |
120737-77-1 | 97% | 1g |
$150.00 | 2025-02-22 | |
A2B Chem LLC | AD74135-1g |
1-Piperazinecarboxylicacid, 2-methyl-4-(phenylmethyl)-, 1,1-dimethylethyl ester |
120737-77-1 | 95% | 1g |
$154.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | AB3317-5g |
TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE |
120737-77-1 | 5g |
¥6192.00 | 2024-08-09 | ||
1PlusChem | 1P0081AV-250mg |
1-Piperazinecarboxylicacid, 2-methyl-4-(phenylmethyl)-, 1,1-dimethylethyl ester |
120737-77-1 | 97% | 250mg |
$64.00 | 2025-02-22 | |
TRC | B130065-50mg |
4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester |
120737-77-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056542-1g |
4-Benzyl-1-Boc-2-methylpiperazine |
120737-77-1 | 97% | 1g |
2112.0CNY | 2021-07-13 |
4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Esterに関する追加情報
Introduction to 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester (CAS No: 120737-77-1)
4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester, with the chemical formula C₁₃H₁₈N₂O₂, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine derivative class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a benzyl group and a tert-butyl ester moiety in its structure contributes to its unique chemical properties, making it a valuable intermediate in synthetic chemistry and drug design.
The CAS No 120737-77-1 assigned to this compound underscores its specific identity and distinguishes it from other related molecules. This numerical identifier is crucial for researchers and regulatory bodies to ensure accurate documentation, handling, and referencing in scientific literature and industrial processes. The compound's molecular structure, featuring a piperazine ring substituted with a methyl group at the 2-position and a benzyloxy carbonyl group at the 1-position, terminated with a tert-butyl ester, endows it with specific reactivity patterns that are exploitable in medicinal chemistry.
In recent years, there has been growing interest in piperazine derivatives due to their role as pharmacophores in various drug candidates. The 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester has been studied for its potential as a building block in the synthesis of more complex molecules. Its structural features make it particularly useful in the development of central nervous system (CNS) drugs, where piperazine derivatives are frequently employed due to their ability to interact with multiple neurotransmitter systems.
One of the most compelling aspects of this compound is its versatility in synthetic applications. The tert-butyl ester group can be readily hydrolyzed under mild acidic or basic conditions to yield the corresponding carboxylic acid, while the benzyl group can be removed via catalytic hydrogenation or other chemical methods. This flexibility allows chemists to modify the molecule further, tailoring its properties for specific biological targets. For instance, researchers have explored its use in the synthesis of kinase inhibitors, where piperazine derivatives often serve as key pharmacophoric elements.
The biological activity of 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester has been the focus of several preclinical studies. While it is not yet approved for human use, preliminary findings suggest that it may exhibit properties relevant to treating neurological disorders. The compound's ability to modulate neurotransmitter release or receptor activity makes it an attractive candidate for further investigation. Additionally, its structural similarity to known active pharmaceutical ingredients (APIs) may provide insights into drug design principles that could accelerate the discovery of new treatments.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester. Molecular docking studies have been conducted to evaluate its binding affinity to various protein targets, including enzymes and receptors implicated in diseases such as depression, anxiety, and chronic pain. These virtual screenings have helped prioritize compounds for experimental validation, streamlining the drug discovery process.
The synthesis of 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps typically include nucleophilic substitution reactions to introduce the benzyl group and esterification processes to form the tert-butyl ester. Advances in catalytic systems have improved yields and reduced byproduct formation, making large-scale production more feasible. Such improvements are critical for ensuring an adequate supply of intermediates like this one for industrial applications.
In conclusion, 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester (CAS No: 120737-77-1) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its role as an intermediate in synthetic chemistry underscores its importance in developing novel therapeutic agents. As research continues to uncover new applications and refine synthetic protocols, this compound is likely to remain a valuable asset in both academic laboratories and industrial settings.
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